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2-fluoroethane-1-thiol

Cat. No.: B6154727
CAS No.: 762-53-8
M. Wt: 80.1
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Description

Contextualization within Organofluorine Chemistry and Thiol Chemistry

The properties of 2-fluoroethane-1-thiol are best understood by first appreciating the distinct contributions of its constituent functional groups.

The introduction of fluorine, the most electronegative element, into an organic molecule imparts profound changes to its physical and chemical properties. researchgate.net The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. researchgate.net In ethane (B1197151) derivatives, the presence of a fluorine atom can significantly alter the molecule's polarity, acidity, and conformational preferences. nih.gov This has made fluorination a powerful tool in various fields, including the development of pharmaceuticals and advanced materials. nih.gov For instance, it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. researchgate.net

A key phenomenon associated with 1,2-disubstituted ethanes containing fluorine is the "gauche effect," where the gauche conformer (with a dihedral angle of about 60°) is more stable than the anti conformer. wikipedia.orgchemeurope.com This counterintuitive preference is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital, an interaction that is maximized in the gauche arrangement. wikipedia.orgchemeurope.com

The thiol group (-SH), the sulfur analog of an alcohol's hydroxyl group, is a versatile functional group in organic chemistry. researchgate.netrsc.org Thiols are generally more acidic than their alcohol counterparts and are highly nucleophilic, participating in a wide array of chemical reactions. rsc.org They can be readily oxidized to form disulfides (R-S-S-R), a linkage crucial in protein structuring, or further oxidized to sulfonic acids. chemicalbook.com The thiol group's reactivity also makes it a valuable component in the synthesis of various sulfur-containing compounds and in "click chemistry" applications, such as the thiol-ene reaction for peptide modification. nih.govmdpi.com

Structural Framework of this compound: A Unique Combination of Fluorine and Sulfur

The structure of this compound (CH₂FCH₂SH) presents a fascinating case study in molecular conformation. The interplay between the highly electronegative fluorine atom and the larger, more polarizable sulfur atom dictates the molecule's three-dimensional shape and, consequently, its reactivity.

Based on studies of analogous molecules like 1,2-difluoroethane (B1293797) and ethanethiol (B150549), it is anticipated that this compound exists as a mixture of conformers. wikipedia.orgacs.org The most stable conformer is likely the one that maximizes stabilizing interactions, such as the gauche effect between the fluorine and sulfur atoms, while minimizing steric repulsion. Theoretical studies on ethanethiol have shown that both gauche and trans conformers are present, with the gauche being slightly more stable. researchgate.netresearchgate.netacs.org For this compound, the gauche effect involving the C-F bond is expected to further stabilize the gauche conformer.

Below is a table of computed properties for this compound.

PropertyValueSource
Molecular FormulaC₂H₅FSPubChem iupac.org
Molecular Weight80.13 g/mol PubChem iupac.org
IUPAC Name2-fluoroethanethiolPubChem iupac.org
CAS Number762-53-8PubChem iupac.org
XLogP30.9PubChem iupac.org
Hydrogen Bond Donor Count1PubChem iupac.org
Hydrogen Bond Acceptor Count1PubChem iupac.org
Rotatable Bond Count1PubChem iupac.org

Overview of Research Trajectories for Fluorinated Ethanethiols

Research into fluorinated ethanethiols is driven by the desire to fine-tune the properties of thiol-containing molecules for specific applications. The introduction of fluorine can enhance metabolic stability and alter the acidity and reactivity of the thiol group. chemicalbook.com While specific research on this compound is not extensively documented in publicly available literature, the broader field of fluorinated thiols is an active area of investigation.

Current research trajectories for related compounds include:

Synthesis and Reactivity Studies: Developing new and efficient methods for the synthesis of fluorinated thiols is a key area of focus. researchgate.netrsc.org This includes exploring the reactions of these compounds, such as their alkylation and oxidation, to create novel fluorinated molecules. rsc.orgchemicalbook.com

Spectroscopic and Structural Analysis: Techniques like microwave and vibrational spectroscopy are employed to elucidate the precise three-dimensional structures and conformational preferences of fluorinated thiols. researchgate.netacs.org These studies are crucial for understanding the fundamental properties of these molecules.

Applications in Materials Science and Biology: Fluorinated thiols are used to create self-assembled monolayers on surfaces, imparting properties like hydrophobicity and chemical resistance. acs.org In medicinal chemistry, the incorporation of fluorinated thiol moieties is explored for the development of new therapeutic agents. nih.gov For example, the reactivity of the thiol group can be modulated by the presence of fluorine, which can be advantageous in drug design. chemicalbook.com

Properties

CAS No.

762-53-8

Molecular Formula

C2H5FS

Molecular Weight

80.1

Purity

91

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 Fluoroethane 1 Thiol

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. mdpi.com The vibrational spectrum is determined by the molecule's structure, and its analysis can reveal the presence of specific bonds and their environment. mdpi.com

The most characteristic vibrations for 2-fluoroethane-1-thiol are the carbon-fluorine (C-F) and sulfur-hydrogen (S-H) stretching modes.

S-H Stretching: The S-H stretching vibration is typically observed in the infrared spectrum as a weak to medium intensity band in the range of 2550-2600 cm⁻¹. In Raman spectra, this mode often gives rise to a more prominent signal. For simple thiols like ethanethiol (B150549), this band is a well-established diagnostic marker. The precise frequency can be influenced by factors such as hydrogen bonding and the presence of electronegative substituents.

C-F Stretching: The C-F stretching mode is characterized by a strong absorption in the infrared spectrum, typically appearing in the 1000-1400 cm⁻¹ region. The high polarity of the C-F bond is responsible for the strong IR intensity. In similar fluorinated alkanes, such as 2-fluorobutane, these modes are prominent features and are sensitive to the molecule's conformation. nih.gov

The expected vibrational frequencies for these key stretching modes are summarized in the table below, based on typical group frequencies and data from related molecules.

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
S-H Stretch2550 - 2600Weak to MediumMedium to Strong
C-F Stretch1000 - 1400StrongWeak to Medium
C-S Stretch600 - 750MediumStrong
C-C Stretch800 - 1200VariableVariable
CH₂ Bending1400 - 1485MediumMedium

Note: These are predicted values based on group frequencies and data from analogous compounds. Actual experimental values may vary.

Rotation around the central carbon-carbon bond in this compound is expected to give rise to at least two stable conformers: anti (or trans), where the fluorine and sulfur atoms are positioned 180° apart, and gauche, where the dihedral angle is approximately 60°.

Vibrational spectroscopy is highly sensitive to such conformational isomerism. The vibrational frequencies of modes involving the molecular backbone, such as C-C and C-S stretching and various bending modes, are often distinct for each conformer. Studies on similar molecules, like 1,2-difluoroethane (B1293797) and 1-chloro-2-fluoroethane, have demonstrated that both gauche and anti conformers can coexist in the gas and liquid phases, with their relative populations being temperature-dependent. preprints.org By analyzing the temperature dependence of the intensities of specific IR or Raman bands belonging to different conformers, the enthalpy difference between them can be determined. For instance, in 2-fluorobutane, variable temperature infrared studies of the compound dissolved in liquid krypton allowed for the determination of the relative stabilities of its different conformers. nih.gov A similar experimental approach would be necessary to definitively characterize the conformational landscape of this compound.

Rotational Spectroscopy and Microwave Studies

Microwave spectroscopy provides highly precise data on the rotational constants of a molecule in the gas phase, which are directly related to its moments of inertia. This technique allows for the unambiguous determination of molecular geometry and the identification of different conformational isomers with exceptional accuracy.

For a molecule like this compound, microwave spectroscopy would yield a distinct set of three rotational constants (A, B, C) for each stable conformer present in the gas-phase sample. By analyzing the spectra of different isotopologues (e.g., by substituting ³²S with ³⁴S, or ¹²C with ¹³C), the atomic coordinates of the atoms can be precisely determined, leading to a detailed molecular structure. While specific experimental rotational constants for this compound are not available in the literature, high-level ab initio or density functional theory (DFT) calculations can provide reliable predictions. researchgate.net The table below shows a hypothetical set of rotational constants for the anti and gauche conformers, illustrating the expected differences.

Parameteranti-Conformer (Predicted)gauche-Conformer (Predicted)
Rotational Constant A (MHz)~10,000~12,000
Rotational Constant B (MHz)~3,500~4,000
Rotational Constant C (MHz)~2,800~3,200

Note: These values are hypothetical and serve to illustrate the expected differences between conformers. Accurate values must be determined through experimental measurement or high-level computational studies.

Microwave spectroscopy is an ideal method for identifying and characterizing multiple conformers. Each isomer has a unique set of rotational constants and therefore a distinct rotational spectrum. The relative intensities of the spectral lines corresponding to each conformer can be used to determine their relative abundances and, by extension, their relative energies. Studies on molecules like 2-fluoroethylamine have successfully identified multiple conformers and quantified their energy differences using a combination of microwave spectroscopy and theoretical calculations.

Furthermore, if the barrier to interconversion between conformers is low enough, tunneling effects may be observed in the microwave spectrum as splittings of the rotational lines. Analysis of these splittings can provide valuable information about the height of the energy barrier separating the isomers.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂H₅FS), the exact molecular weight is 80.0147 u. High-resolution mass spectrometry can confirm this mass with high precision, corroborating the molecular formula.

Molecular Ion (M⁺˙): A peak at m/z = 80 corresponding to the intact molecule is expected, though its intensity may be weak depending on its stability.

Loss of SH: Cleavage of the C-S bond would result in the loss of a sulfhydryl radical (·SH, 33 u), leading to a fragment ion at m/z = 47 ([C₂H₄F]⁺).

Loss of CH₂SH: Alpha-cleavage next to the fluorine atom is less common, but cleavage of the C-C bond could lead to the loss of a ·CH₂SH radical (47 u), resulting in a [CH₂F]⁺ fragment at m/z = 33.

Loss of HF: Elimination of a neutral hydrogen fluoride (B91410) molecule (HF, 20 u) from the molecular ion could produce a fragment at m/z = 60 ([C₂H₄S]⁺˙).

Cleavage of the C-C bond: Fission of the central C-C bond can lead to fragments such as [CH₂F]⁺ (m/z = 33) and [CH₂SH]⁺ (m/z = 47).

The analysis of these and other potential fragments would provide a clear fingerprint for the identification and structural confirmation of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental formula of a compound with high accuracy. pfasolutions.org Unlike nominal mass measurements, which provide integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of an exact mass, which can be used to deduce a unique elemental composition.

For this compound, the molecular formula is C₂H₅FS. The exact mass is calculated by summing the masses of the most abundant isotopes of each element. Using this method, the theoretical monoisotopic mass of this compound has been determined.

Table 1. Exact Mass Determination of this compound.
ParameterValue
Molecular FormulaC₂H₅FS
Theoretical Exact Mass80.00965 u

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to reveal information about their structure. wikipedia.orgnationalmaglab.org The fragmentation of the molecular ion of this compound ([C₂H₅FS]⁺˙) is expected to proceed through several distinct pathways based on the relative strengths of its chemical bonds.

The collision-induced dissociation (CID) process typically leads to the cleavage of the weakest bonds. wikipedia.org Plausible fragmentation pathways for this compound include the loss of the thiol group (•SH), the fluorine atom (•F), or the cleavage of the carbon-carbon bond. These fragmentation patterns provide definitive evidence for the compound's structure by allowing researchers to piece together the molecular framework from its constituent parts.

Table 2. Proposed Key Fragmentation Pathways for this compound in Tandem MS.
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
80.0161.01•F[CH₂CH₂SH]⁺
80.0147.00•SH[FCH₂CH₂]⁺
80.0147.02•CH₂F[CH₂SH]⁺
80.0133.03CH₂SH[CH₂F]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹⁹F, ¹H, and ¹³C NMR spectra, the precise arrangement and electronic environment of each atom in this compound can be established.

Fluorine-19 NMR Chemical Shifts and Coupling Constants

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds. thermofisher.com The fluorine atom in this compound is attached to a primary carbon, which typically results in a signal in a specific region of the ¹⁹F NMR spectrum. thermofisher.com

The signal for the fluorine nucleus is split by the adjacent protons. This spin-spin coupling provides valuable information about the connectivity of the molecule. The fluorine atom couples to the two protons on the same carbon (geminal coupling, ²JHF) and the two protons on the adjacent carbon (vicinal coupling, ³JHF). thermofisher.com This results in a complex splitting pattern, often observed as a triplet of triplets. The magnitude of these coupling constants is a key diagnostic feature. thermofisher.com

Table 3. Predicted ¹⁹F NMR Spectroscopic Data for this compound.
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
-CH₂F-200 to -220Triplet of Triplets (tt)²JHF ≈ 43-50 Hz; ³JHF ≈ 20-25 Hz

Proton and Carbon-13 NMR for Connectivity and Stereochemistry

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two methylene (B1212753) (-CH₂-) groups and the thiol (-SH) proton. The electronegativity of the fluorine and sulfur atoms deshields the adjacent protons, shifting their signals downfield. The splitting patterns are complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The -CH₂F protons are split by the adjacent -CH₂S- protons (³JHH) and the geminal fluorine atom (²JHF), while the -CH₂S- protons are split by the adjacent -CH₂F- protons (³JHH) and the vicinal fluorine atom (³JHF). The thiol proton typically appears as a broad singlet, though it can sometimes couple with adjacent protons.

Table 4. Predicted ¹H NMR Spectroscopic Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
F-CH₂-CH₂-SH~4.5Doublet of Triplets (dt)²JHF ≈ 43-50 Hz; ³JHH ≈ 6-7 Hz
F-CH₂-CH₂-SH~2.8Doublet of Triplets (dt)³JHF ≈ 20-25 Hz; ³JHH ≈ 6-7 Hz
F-CH₂-CH₂-SH~1.3-1.6Triplet (t) or Broad Singlet (br s)³JHH ≈ 7-8 Hz (if coupled)

Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum of this compound will show two signals for the two non-equivalent carbon atoms. The carbon atom bonded directly to the highly electronegative fluorine atom (C-F) will be significantly deshielded and appear at a much higher chemical shift compared to the carbon bonded to sulfur (C-S). libretexts.org Furthermore, the signals for both carbons will be split into doublets due to coupling with the fluorine atom. The one-bond carbon-fluorine coupling (¹JCF) is typically very large, while the two-bond coupling (²JCF) is smaller but still significant. acdlabs.com

Table 5. Predicted ¹³C NMR Spectroscopic Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (Hz)
CH₂F~80-85Doublet (d)¹JCF ≈ 170-180 Hz
CH₂SH~25-30Doublet (d)²JCF ≈ 20-25 Hz

Theoretical and Computational Studies of 2 Fluoroethane 1 Thiol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-fluoroethane-1-thiol. These methods are used to determine the molecule's most stable three-dimensional structure and to describe the distribution of electrons within it.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.netmdpi.comnih.gov DFT calculations are employed to perform geometry optimizations, which systematically adjust the positions of the atoms in a molecule to find the arrangement with the lowest possible energy. nih.gov This lowest-energy arrangement corresponds to the molecule's most stable structure.

For this compound, DFT calculations can map out the potential energy surface, which illustrates how the molecule's energy changes as its geometry is altered. This "energy landscape" reveals not only the most stable conformation but also the energies of other, less stable conformers and the energy barriers that separate them. rsc.org The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be visualized, providing insights into regions of the molecule that are electron-rich or electron-poor and thus susceptible to certain types of reactions. nih.gov

Below is an interactive table illustrating typical data obtained from DFT calculations for a molecule like this compound.

PropertyCalculated Value
Total Energy (Hartree)-516.105559
Dipole Moment (Debye)1.85
HOMO Energy (eV)-6.5
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)7.7

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data to parameterize the calculations. rsc.org These methods, such as Møller-Plesset perturbation theory (MP2), are known for their high accuracy in predicting molecular geometries and energies. rsc.org

A key study on 2-halogenoethanethiols utilized ab initio calculations at the MP2/6–31G** level to optimize the molecular geometries of all possible conformations of this compound. rsc.org The results of these high-accuracy predictions indicate that the Gg' conformer is the most stable form of the molecule. rsc.org This notation describes the dihedral angles around the C-C bond (Gauche) and the C-S bond (gauche'). The high level of theory employed in these calculations provides a reliable prediction of the molecule's preferred three-dimensional structure. rsc.org

Conformational Analysis and the Fluorine/Sulfur Gauche Effect

The presence of both a highly electronegative fluorine atom and a sulfur atom in this compound leads to interesting conformational preferences, most notably the gauche effect. wikipedia.orgnih.gov This effect describes the tendency of certain molecules to adopt a gauche conformation (where the fluorine and sulfur groups are separated by a dihedral angle of approximately 60°) rather than the anti conformation (a 180° separation), which would be expected to be more stable based on steric hindrance alone. wikipedia.org

The gauche effect is primarily explained by two main factors: hyperconjugation and electrostatic interactions. wikipedia.orgnih.gov Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (such as a C-H bond) into an adjacent empty antibonding orbital (such as a C-F σ* orbital). wikipedia.org In the gauche conformation of this compound, the alignment of a C-H bonding orbital with the C-F antibonding orbital allows for this favorable electron delocalization, which stabilizes the gauche form. wikipedia.orgnih.gov

Ab initio studies have confirmed that for this compound, the gauche (specifically, the Gg') structure is the most stable conformer. rsc.org This is in contrast to other 2-halogenoethanethiols containing chlorine, bromine, or iodine, where the anti conformer is favored. rsc.org This highlights the unique influence of the fluorine atom in promoting the gauche conformation.

The energy difference between the gauche and anti conformers determines their relative populations at a given temperature. The rotational barriers, which are the energy required to rotate around the C-C and C-S bonds to interconvert between different conformers, are also important features of the molecule's energy landscape. For this compound, the rotational barriers around the central C-C bond are described as being "rather high," indicating a significant energy cost to move out of the stable gauche conformation. rsc.org In contrast, the barriers to rotation around the C-S bond (involving the SH group) are generally smaller. rsc.org

Below is an interactive table summarizing the relative stability and rotational barriers of this compound conformers.

ConformerRelative StabilityRotational Barrier around C-C bond
Gauche (Gg')Most StableHigh
Anti (Tg)Less StableHigh

Reaction Mechanism Studies and Energy Profiles

Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the energy profile of a reaction, chemists can identify the transition states (the highest energy points along the reaction pathway) and intermediates, which provides a detailed understanding of how the reaction proceeds. nih.gov

For reactions involving thiols, such as thiol-ene click chemistry, computational studies can predict the activation energies for the key steps of the reaction, which in turn helps to understand the reaction kinetics. nih.gov DFT calculations can be used to model the addition of a thiyl radical to an alkene, a fundamental process in many thiol-based reactions. rsc.org These studies reveal how the electronic structure of the reactants influences the reaction's feasibility and rate. nih.gov

While specific reaction mechanism studies for this compound are not widely available, the principles derived from computational studies of other thiols can be applied. For instance, the energy profile for a hypothetical reaction, such as the oxidation of this compound to a disulfide, could be calculated. This would involve determining the energies of the reactants, the transition state, and the products, providing a quantitative measure of the reaction's thermodynamics and kinetics.

Computational Modeling of Thiol Reactivity Pathways

Computational modeling serves as a powerful tool to elucidate the complex reactivity pathways of thiols, including this compound. While specific computational studies on this compound are not extensively available, the reactivity of the thiol group is well-characterized through theoretical investigations of analogous compounds. These studies typically employ quantum mechanical methods, such as density functional theory (DFT), to map out the potential energy surfaces of various reactions. marquette.edumarmara.edu.tr

Thiol reactivity is diverse, encompassing nucleophilic attacks, radical reactions, and oxidations. nih.govwikipedia.org Computational models can predict the feasibility and kinetics of these pathways by calculating the energies of reactants, products, and intermediates. For instance, in nucleophilic substitution reactions, where the thiolate anion acts as the nucleophile, computational methods can model the SN2 mechanism, which proceeds through a single transition state. nih.gov

Radical-mediated reactions are another significant pathway for thiols. marmara.edu.tracs.org Computational studies on reactions like the thiol-yne and thiol-ene "click" chemistry have provided detailed insights into the reaction mechanisms. marmara.edu.tracs.org These models help in understanding the factors that control the reaction rates, such as the stability of the sulfur-centered radicals and intermediate species. acs.org

The table below illustrates typical reaction pathways for simple thiols, which can be considered analogous to the potential reactivity of this compound. The data is representative of values obtained from computational studies on similar molecules.

Reaction PathwayReactantsProductsComputational Method
Nucleophilic Substitution (SN2)CH3S- + CH3ClCH3SCH3 + Cl-DFT (B3LYP/6-31+G*)
Radical AdditionCH3S• + H2C=CH2CH3SCH2CH2•DFT (M06-2X/6-31+G(d,p))
Oxidation2 CH3SH + H2O2CH3SSCH3 + 2 H2OCBS-QB3

This table presents illustrative data from computational studies on analogous thiol reactions to provide context for the potential reactivity of this compound.

Transition State Analysis for Key Chemical Transformations

Transition state analysis is a cornerstone of computational chemistry for understanding reaction mechanisms and predicting reaction rates. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating and characterizing the transition state on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a critical factor in determining its kinetics. nih.govacs.org

For thiol reactions, transition state analysis has been applied to various transformations. In the case of nucleophilic additions of thiols to α,β-unsaturated ketones, computational methods like the CBS-QB3 have been used to determine the activation energies. acs.org These studies have shown that substituent effects can significantly influence the stability of the transition state and thus the reaction rate. acs.org

In radical reactions, such as the abstraction of a hydrogen atom from the thiol group by an OH radical, transition state theory can be used to calculate the reaction barriers. nih.gov For example, computational studies on the reaction of methanethiol (B179389) with the OH radical have identified the transition state and determined the activation energy for this process. nih.gov Similar principles would apply to the reactions of this compound, where the fluorine atom's electron-withdrawing nature could influence the stability of the transition state.

The following table provides representative activation energies for key transformations involving simple thiols, derived from computational studies.

ReactionReactant(s)Transition StateProduct(s)Activation Energy (kcal/mol)
H-abstractionCH3SH + •OH[CH3S···H···OH]‡CH3S• + H2O-2.8
SN2 SubstitutionCH3S- + CH3Br[CH3S···CH3···Br]-‡CH3SCH3 + Br-15.2
Thiol-Disulfide ExchangeCH3S- + CH3SSCH3[CH3S···SCH3···SCH3]-‡CH3SSCH3 + CH3S-10.5

This table contains illustrative data from computational studies on analogous thiol reactions to provide context for the potential transition states in reactions of this compound.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions and aggregation behavior of this compound are governed by a combination of hydrogen bonding and weaker non-covalent forces. These interactions are crucial in determining the physical properties of the compound, such as its boiling point and solubility, as well as its behavior in condensed phases. wikipedia.orgnih.gov

Hydrogen Bonding Networks Involving the Thiol and Fluorine Moieties

The thiol group (-SH) in this compound can act as both a hydrogen bond donor and acceptor. researchgate.net However, sulfur-centered hydrogen bonds are generally weaker than those involving more electronegative atoms like oxygen or nitrogen. researchgate.netnih.gov The S-H bond is less polarized, making the hydrogen atom a weaker donor. As an acceptor, the lone pairs on the sulfur atom can interact with hydrogen bond donors. researchgate.net

Computational studies on model systems containing thiols and fluorinated compounds have provided insights into the nature of these hydrogen bonds. researchgate.net These studies often use methods like DFT to optimize the geometries of hydrogen-bonded complexes and calculate their interaction energies.

The table below summarizes the characteristics of potential hydrogen bonds in this compound.

Hydrogen Bond TypeDonorAcceptorTypical Interaction Energy (kcal/mol)
Thiol as Donor-SHS (of another molecule)0.5 - 2.0
Thiol as AcceptorO-H, N-HS1.0 - 3.0
Fluorine as Acceptor-SHF< 1.0

This table provides estimated interaction energies based on computational studies of analogous systems.

Weak Non-Covalent Interactions

In addition to hydrogen bonding, the aggregation behavior of this compound is influenced by weaker non-covalent interactions. These include van der Waals forces and dipole-dipole interactions. wikipedia.org

Van der Waals forces, specifically London dispersion forces, are present in all molecules and arise from temporary fluctuations in electron density. The polarizability of the sulfur atom contributes to stronger dispersion forces compared to its oxygen analogue, ethanol. wikipedia.org

The C-F and C-S bonds in this compound are polarized, leading to a permanent molecular dipole moment. This allows for dipole-dipole interactions between molecules, where the positive end of one molecule aligns with the negative end of another. The high electronegativity of fluorine creates a significant partial negative charge on the fluorine atom and a partial positive charge on the adjacent carbon atom. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 2 Fluoroethane 1 Thiol

Nucleophilic Reactions of the Thiol Group

The sulfur atom of the thiol group in 2-fluoroethane-1-thiol is highly nucleophilic, particularly in its deprotonated thiolate form (FCH₂CH₂S⁻). This property allows it to participate in a wide range of nucleophilic reactions, leading to the formation of new carbon-sulfur and other heteroatom-sulfur bonds. The presence of the fluorine atom can modulate the reactivity of the thiol through inductive effects.

The thiol group of this compound readily undergoes S-alkylation upon reaction with various electrophiles, most commonly alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the thiolate anion acts as the nucleophile, attacking the electrophilic carbon atom and displacing a leaving group. thermofisher.com The result is the formation of a thioether. thermofisher.com

The general mechanism involves an initial deprotonation of the thiol by a base to form the more potent nucleophile, the thiolate. This is followed by the nucleophilic attack on the electrophile.

Step 1: Deprotonation: FCH₂CH₂SH + Base ⇌ FCH₂CH₂S⁻ + Base-H⁺

Step 2: Nucleophilic Attack: FCH₂CH₂S⁻ + R-X → FCH₂CH₂-S-R + X⁻ (where R is an alkyl group and X is a halide or other leaving group)

Iodoacetamides and maleimides are classes of electrophiles that react readily with thiols. thermofisher.com While iodoacetamides react to form stable thioethers, maleimides undergo a Michael addition reaction across the double bond to also yield a thioether. thermofisher.com

Electrophile ClassExampleReaction TypeProduct
Alkyl HalidesMethyl Iodide (CH₃I)SN2 Substitution2-Fluoroethyl methyl sulfide (B99878)
IodoacetamidesIodoacetamide (ICH₂CONH₂)SN2 SubstitutionS-(2-Fluoroethyl)thioacetamide derivative
MaleimidesN-EthylmaleimideMichael AdditionThioether adduct
EpoxidesEthylene (B1197577) OxideRing-OpeningHydroxythioether

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, recognized as a form of "click chemistry" due to its high yields, rapid reaction rates, and stereoselectivity. wikipedia.orgalfa-chemistry.com This reaction involves the addition of a thiol (like this compound) across a carbon-carbon double bond (an "ene"). wikipedia.org

The reaction can proceed through two primary mechanisms:

Free-Radical Addition: This is the most common pathway, typically initiated by light (photochemical induction) or a radical initiator. alfa-chemistry.com It proceeds via a chain-growth mechanism, resulting in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgalfa-chemistry.com

Initiation: A radical initiator abstracts the hydrogen atom from this compound to form a thiyl radical (FCH₂CH₂S•).

Propagation: The thiyl radical adds to the alkene at the less substituted carbon, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the thioether product. wikipedia.org

Nucleophilic Michael Addition: In the presence of a base catalyst, the thiol is deprotonated to a thiolate. alfa-chemistry.com This thiolate then acts as a nucleophile, attacking an electron-poor alkene (e.g., an α,β-unsaturated carbonyl compound) in a conjugate addition reaction. alfa-chemistry.com

Thiol-ene reactions are valued for their robustness, often proceeding quickly under ambient conditions and with tolerance to various functional groups. alfa-chemistry.com

FeatureFree-Radical MechanismNucleophilic (Michael) Mechanism
Initiation UV light, radical initiator, heat wikipedia.orgBase catalyst (e.g., triethylamine) alfa-chemistry.comnih.gov
Alkene Substrate Electron-rich (e.g., vinyl ether) or unactivated alkenes wikipedia.orgElectron-poor (e.g., acrylates, maleimides)
Regioselectivity Anti-Markovnikov wikipedia.orgConjugate (1,4-) addition
Key Intermediate Thiyl radical (FCH₂CH₂S•) wikipedia.orgThiolate anion (FCH₂CH₂S⁻) alfa-chemistry.com

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. masterorganicchemistry.com This is achieved by the presence of strong electron-withdrawing groups (such as -NO₂ or -CF₃) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The thiolate of this compound is an effective nucleophile for SNAr reactions. The mechanism is a two-step addition-elimination process: libretexts.org

Addition: The nucleophilic thiolate attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing groups are crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.com

Elimination: The leaving group (often a halide) is expelled, and the aromaticity of the ring is restored, yielding the final aryl thioether product. masterorganicchemistry.com

Fluorine is an interesting participant in these reactions. While it is a poor leaving group in SN1 or SN2 reactions, in SNAr its high electronegativity makes the attached carbon highly electrophilic, accelerating the initial, rate-determining nucleophilic attack. libretexts.orglboro.ac.uk Therefore, fluoroarenes with additional activating groups are excellent substrates for SNAr with thiols. lboro.ac.uk

Activating GroupPosition Relative to Leaving GroupEffect on Reactivity
Nitro (-NO₂)ortho, paraStrongly activating; stabilizes Meisenheimer complex via resonance wikipedia.org
Trifluoromethyl (-CF₃)ortho, paraActivating; stabilizes intermediate via induction libretexts.org
Cyano (-CN)ortho, paraActivating; stabilizes intermediate via resonance and induction
Nitro (-NO₂)metaWeakly activating; does not stabilize intermediate via resonance libretexts.org

Oxidation Chemistry of this compound

The sulfur atom in this compound can exist in various oxidation states, making it susceptible to a range of oxidation reactions. These transformations are fundamental in both synthetic chemistry and biological systems.

The most common oxidation reaction for thiols is the formation of a disulfide, which involves the coupling of two thiol molecules to form a sulfur-sulfur bond. libretexts.org The oxidation of this compound yields bis(2-fluoroethyl) disulfide. This reaction represents a formal loss of two hydrogen atoms, one from each thiol molecule. libretexts.org

2 FCH₂CH₂SH + [Oxidant] → FCH₂CH₂-S-S-CH₂CH₂F + [Reduced Oxidant]

A variety of oxidizing agents can effect this transformation, including halogens (like iodine or bromine), hydrogen peroxide, and atmospheric oxygen, sometimes catalyzed by metal ions. researchgate.netyoutube.com

Further oxidation of the sulfur atom is also possible, leading to higher oxidation states. Disulfides can be oxidized, or thiols can be directly oxidized past the disulfide stage, to form sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

Oxidizing AgentTypical Product from ThiolNotes
Iodine (I₂), Bromine (Br₂) smolecule.comDisulfideCommonly used in laboratory synthesis. youtube.com
Oxygen (O₂)/AirDisulfideOften requires a catalyst (e.g., metal ions) or basic conditions. stackexchange.com
Hydrogen Peroxide (H₂O₂)Disulfide, Sulfinic/Sulfonic AcidsProduct depends on stoichiometry and conditions. researchgate.net
Peroxy acids (e.g., m-CPBA)Sulfinic/Sulfonic AcidsStronger oxidants that can lead to higher oxidation states.

The oxidation of thiols to disulfides can proceed through several mechanistic pathways, which can be broadly categorized as one-electron or two-electron processes. nih.gov

One-Electron Oxidation (Radical Pathway): This mechanism involves the formation of a thiyl radical (RS•) as a key intermediate. nih.gov An oxidizing agent removes one electron and a proton from the thiol. Two of these highly reactive thiyl radicals can then combine (dimerize) to form the stable disulfide bond. nih.gov

FCH₂CH₂SH - H⁺, e⁻ → FCH₂CH₂S•

2 FCH₂CH₂S• → FCH₂CH₂-S-S-CH₂CH₂F

Two-Electron Oxidation (Ionic Pathway): These pathways involve intermediates where the sulfur atom is formally in a higher oxidation state. For example, with an oxidant like bromine, the reaction may proceed via nucleophilic attack of the thiol onto the electrophilic halogen. youtube.com

The thiol sulfur attacks a Br₂ molecule, displacing a bromide ion and forming a sulfenyl bromide intermediate (FCH₂CH₂-S-Br). youtube.com

A second thiol molecule (or more likely, a thiolate anion under basic conditions) then acts as a nucleophile, attacking the electrophilic sulfur of the sulfenyl bromide. youtube.com

This SN2-type attack on sulfur displaces the bromide ion and forms the disulfide bond. youtube.com

Another two-electron pathway involves the initial formation of a sulfenic acid (FCH₂CH₂-S-OH), which can then rapidly react with another thiol molecule to yield the disulfide and water. nih.govyoutube.com The specific mechanism that predominates is highly dependent on the oxidant, solvent, and pH of the reaction medium. stackexchange.com

Desulfurization and Defluorination Reactions

The simultaneous removal of sulfur (desulfurization) and fluorine (defluorination) from this compound presents a significant challenge due to the high strength of the C-F bond. Research in this area is crucial for understanding the degradation pathways of fluorinated organic compounds.

The cleavage of the carbon-sulfur (C-S) bond in alkyl thiols can be achieved under various conditions, often employing transition metal complexes or radical initiators. While specific studies on this compound are limited, general methodologies for the desulfurization of primary alkyl thiols can be considered as analogous.

One effective method involves the use of molybdenum hexacarbonyl, Mo(CO)₆. This reagent has been shown to mediate the desulfurization of primary and secondary alkyl thiols, tolerating a range of functional groups. organic-chemistry.orgresearchgate.netepa.gov The reaction typically requires elevated temperatures. The proposed mechanism involves the oxidative addition of the thiol to a molybdenum center, followed by the formation of a molybdenum-carbon bond and subsequent reductive elimination to yield the desulfurized product. researchgate.net

Another approach utilizes nickel-catalyzed reactions. Nickel complexes can catalyze the reductive cleavage of C-S bonds in alkyl thiols. chemrxiv.orgnih.govnih.gov These reactions often employ a reducing agent, such as zinc, to generate the active Ni(0) species. organic-chemistry.org The catalytic cycle is thought to involve the oxidative addition of the thiol to the nickel center.

The following table summarizes reagents that have been successfully used for the desulfurization of primary alkyl thiols and could potentially be applied to this compound.

Reagent/Catalyst SystemGeneral ConditionsSubstrate ScopeReference
Molybdenum Hexacarbonyl [Mo(CO)₆]High Temperature (e.g., 120 °C)Primary and secondary alkyl thiols organic-chemistry.org
Nickel Catalyst with a Reducing AgentMild to moderate temperaturesPrimary and secondary alkyl bromides (thiolation) nih.gov

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage particularly challenging. Research into the defluorination of simple fluoroalkanes provides insight into potential pathways for C-F bond cleavage in this compound.

One potential, though less common, pathway for the cleavage of unactivated C-F bonds in fluoroalkanes involves the use of strong nucleophiles or organometallic reagents. For instance, Grignard reagents have been shown to induce C-F bond cleavage in unactivated fluoroalkanes, leading to cross-coupling products. researchgate.net However, the presence of the acidic thiol proton in this compound would likely interfere with such reagents.

Visible light photoredox catalysis has emerged as a powerful tool for C-F bond activation, although it is more commonly applied to more complex or activated fluoroorganic compounds. nih.gov This method often involves single-electron transfer to the fluorinated substrate, generating a radical anion that can then fragment to release a fluoride (B91410) ion.

Enzymatic C-F bond cleavage represents another pathway, primarily studied in the context of bioremediation of fluorinated pollutants. Metalloenzymes, for example, can catalyze the cleavage of C-F bonds through various mechanisms, often involving high-valent metal-oxo species. rsc.orgnih.gov While not a synthetic laboratory method in the traditional sense, these studies provide fundamental insights into the elementary steps of C-F bond activation.

Metal-Catalyzed Reactions Involving the Thiol Functionality

The thiol group of this compound is a versatile handle for a variety of metal-catalyzed transformations, allowing for the formation of new carbon-sulfur and other bonds. Palladium, rhodium, and copper are among the most common metals used to catalyze reactions at the thiol functionality.

Palladium-Catalyzed Reactions: Palladium complexes are widely used for the cross-coupling of thiols with aryl and alkyl halides to form thioethers (sulfides). nih.govacs.orgorganic-chemistry.org These reactions typically employ a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the coupling. Monophosphine ligands have been shown to be effective in promoting C-S cross-coupling reactions at room temperature. nih.gov While direct examples with this compound are not prevalent in the literature, the general reactivity of primary alkyl thiols in these couplings is well-established. acs.orgnih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to be highly effective in the hydrothiolation of alkynes with aliphatic thiols. organic-chemistry.orgscilit.comacs.orgnih.govresearcher.life These reactions proceed with excellent regioselectivity to afford branched alkyl vinyl sulfides. The catalyst, such as TpRh(PPh₃)₂ (where Tp is hydrotris(3,5-dimethylpyrazolyl)borate), is believed to activate the S-H bond of the thiol, facilitating its addition across the alkyne.

Copper-Catalyzed Reactions: Copper-catalyzed reactions of thiols are also well-documented, particularly in C-S cross-coupling reactions with aryl iodides. rsc.org These reactions can often be performed under ligand-free conditions. The mechanism is thought to involve the formation of a copper-thiolate intermediate. rsc.orgnih.gov The presence of the fluorine atom in this compound could potentially influence the reactivity of the copper-thiolate intermediate in such reactions. Copper-mediated fluoroalkylation reactions have also been studied, though these typically involve the coupling of a fluoroalkyl source with an aryl halide. nih.gov

The following table provides an overview of common metal-catalyzed reactions involving primary alkyl thiols.

Metal CatalystReaction TypeCoupling PartnerProductReference
PalladiumCross-CouplingAryl/Alkyl HalidesThioethers (Sulfides) nih.govacs.org
RhodiumHydrothiolationAlkynesVinyl Sulfides organic-chemistry.orgnih.gov
CopperCross-CouplingAryl IodidesThioethers (Sulfides) rsc.org

Applications of 2 Fluoroethane 1 Thiol in Specialized Chemical Synthesis

Role as a Synthetic Building Block in Organic Chemistry

As a synthetic building block, 2-fluoroethane-1-thiol provides a direct route for the introduction of the 2-fluoroethylthio moiety (-SCH₂CH₂F) into organic molecules. The thiol group (-SH) is a potent nucleophile, enabling reactions with a wide range of electrophiles to form new carbon-sulfur bonds. acsgcipr.org This reactivity is central to its utility as a precursor and an intermediate in constructing complex molecular frameworks.

This compound is a key precursor for creating a variety of fluorinated organosulfur compounds, particularly 2-fluoroethyl thioethers. acsgcipr.org The synthesis of these compounds typically proceeds through nucleophilic substitution reactions where the thiolate anion, generated by deprotonating the thiol, attacks an electrophilic carbon atom. acsgcipr.orgsmolecule.com This straightforward reaction is applicable to a broad scope of substrates, making it a fundamental method in organofluorine chemistry. rsc.orgmdpi.com

The incorporation of fluorine can significantly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinity, which is of particular interest in medicinal chemistry and materials science. nih.gov

Table 1: Representative Reactions for Thioether Synthesis

Reaction Type Reactants Product Conditions
Nucleophilic Substitution (Sₙ2) This compound + Alkyl Halide (R-X) 2-Fluoroethyl Alkyl Thioether (R-SCH₂CH₂F) Base (e.g., NaH, K₂CO₃), Aprotic Solvent
Michael Addition This compound + α,β-Unsaturated Carbonyl 3-(2-Fluoroethylthio)carbonyl Compound Base Catalyst

| Thiol-ene Reaction | this compound + Alkene (R₂C=CR₂) | 2-Fluoroethyl Alkyl Thioether | Radical Initiator (e.g., AIBN) or UV light |

This table illustrates common synthetic routes where this compound acts as a nucleophile to form various fluorinated organosulfur compounds.

Beyond simple thioether formation, this compound serves as an intermediate in multi-step syntheses aimed at building complex molecules. The 2-fluoroethylthio group can be incorporated into a larger structure early in a synthetic sequence and then carried through subsequent transformations. The thioether bond is generally stable under many reaction conditions, yet it can also be selectively oxidized to sulfoxides or sulfones, providing further synthetic versatility. acsgcipr.org This allows chemists to build intricate molecular frameworks, including heterocyclic compounds and fluorinated analogues of natural products. mdpi.comuzh.chnih.gov The strategic placement of the fluoroethyl group can be used to fine-tune the steric and electronic properties of the target molecule.

Contributions to Polymer Chemistry

The unique reactivity of the thiol group makes this compound a valuable component in polymer chemistry, both as a monomer for creating new polymers and as a reagent for modifying existing ones. rsc.org

Fluorinated polythioethers are a class of polymers known for their desirable properties, such as high refractive indices, thermal stability, and chemical resistance. While this compound itself is a monofunctional thiol, its derivatives, or its use in conjunction with other multifunctional monomers, can lead to the formation of these advanced materials. For instance, polythioethers can be synthesized via the polyaddition of dithiols to dienes or diynes. marmara.edu.tr Organocatalyzed methods have been developed for the synthesis of fluorinated poly(aryl thioethers) by reacting silyl-protected thiols with activated fluoroarenes, a process that proceeds rapidly under mild conditions. nih.govresearchgate.net

One of the most significant applications of thiols in polymer chemistry is the post-polymerization modification of materials. rsc.org Thiol-based "click" reactions are highly efficient, proceed under mild conditions, and are tolerant of a wide variety of functional groups, making them ideal for polymer functionalization. researchgate.netnih.gov

The thiol group of this compound can readily participate in such reactions to introduce the 2-fluoroethylthio group onto the surface or backbone of a polymer. researchgate.netnih.gov This modification can be used to impart specific properties, such as hydrophobicity or altered surface energy, to the material. nih.gov The thiol-ene reaction, in particular, is a widely used method where a thiol adds across a carbon-carbon double bond (an "ene") in the presence of a radical initiator or UV light. nih.govwikipedia.orgfrontiersin.org

Table 2: Key Thiol-Based Reactions for Polymer Functionalization

Reaction Name Description Polymer Functional Group Resulting Linkage
Thiol-ene Reaction Radical-mediated or base/nucleophile-catalyzed addition of a thiol to an alkene. researchgate.netwikipedia.org Alkene (-C=C-) Thioether (-S-)
Thiol-Michael Addition Conjugate addition of a thiol to an electron-deficient alkene, such as in acrylates or maleimides. researchgate.net Maleimide, Acrylate Thioether (-S-)

| para-Fluoro-thiol Reaction | Nucleophilic aromatic substitution where a thiol displaces a fluorine atom from a pentafluorophenyl group. rsc.orgrsc.org | Pentafluorophenyl | Thioether (-S-) |

This table summarizes versatile and efficient "click" chemistry reactions used to attach thiol-containing molecules like this compound to polymer chains.

Development of Specific Chemical Reagents (e.g., for radiolabeling precursors)

A highly specialized application of this compound and its close analogues is in the synthesis of precursors for radiolabeling, particularly for use in Positron Emission Tomography (PET). nih.gov PET is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (B77423) (¹⁸F). nih.gov

Due to the short half-life of ¹⁸F (approximately 110 minutes), the radiosynthesis of these tracers must be rapid and efficient. nih.gov Fluorinated thiol prosthetic groups, such as ¹⁸F-labeled versions of this compound, are valuable reagents for this purpose. nih.gov The synthesis involves introducing the ¹⁸F isotope onto a precursor molecule, which is then attached to a biologically active molecule, such as a peptide or antibody.

For example, analogues like 3-¹⁸F-fluoropropane-1-thiol have been synthesized and used to label maleimide-functionalized peptides under physiological conditions. nih.govnih.gov The radiolabeled thiol is first prepared and purified, then conjugated to the peptide via a Michael addition reaction. nih.gov This approach allows for the efficient and site-specific labeling of sensitive biomolecules for PET imaging applications in oncology and other areas of medical research.

Table 3: Research Findings on Analogous Fluorinated Thiols for Radiolabeling

Prosthetic Group Precursor Details Labeling Conditions Application Isolated Radiochemical Yield Reference
3-¹⁸F-Fluoropropane-1-thiol Benzoate-protected thiol, arylsulfonate leaving group Automated synthesis with Kryptofix₂₂₂/K₂CO₃ Labeling of maleimide-functionalized peptides 6-22% nih.govnih.gov

| ¹⁸F-Fluoro-PEG₄-thiol | Benzoate-protected thiol, arylsulfonate leaving group | Automated synthesis with Kryptofix₂₂₂/K₂CO₃ | Labeling of maleimide-functionalized peptides | 6-22% | nih.govnih.gov |

This table presents data on the use of fluorinated thiol prosthetic groups, which are structurally similar to this compound, in the development of radiopharmaceuticals for PET imaging.

Environmental Research Perspectives on Fluoroethane 1 Thiols

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, occurring without the intervention of living organisms, is a critical factor in determining the environmental persistence of a chemical. For 2-fluoroethane-1-thiol, these pathways are primarily dictated by the chemistry of its two functional groups: the thiol (-SH) group and the carbon-fluorine (C-F) bond.

Photochemical Transformations: Direct photolysis involves the degradation of a molecule by the absorption of solar radiation. The primary photochemical processes for this compound would involve the cleavage of its C-S, S-H, or C-F bonds. The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to photolytic cleavage by environmental UV radiation. bluefrogscientific.com In contrast, the C-S bond (approx. 305 kJ/mol) and S-H bond (approx. 370 kJ/mol) are weaker and more susceptible to cleavage. nih.gov Photolysis of fluorinated pharmaceuticals has been shown to sometimes result in byproducts that retain the fluorinated motif, rather than complete defluorination. nih.gov Therefore, photochemical degradation of this compound, if it occurs, would likely proceed through the cleavage of the C-S or S-H bond, generating various radical species, while leaving the C-F bond intact.

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the degradation of a compound. The C-F bond is exceptionally stable against hydrolysis. researchgate.net Conversely, the thiol group does not typically undergo direct hydrolysis but its reactivity, particularly its acidity, is pH-dependent. In aqueous solutions, thiols can exist in equilibrium with the more nucleophilic thiolate anion (RS⁻). While thioesters are subject to hydrolysis, simple thiols like this compound are not expected to hydrolyze significantly under typical environmental pH conditions (pH 5-9).

Table 1: General Hydrolysis Susceptibility of Bonds in this compound
Chemical BondApprox. Bond Energy (kJ/mol)Susceptibility to Environmental HydrolysisComment
C-F~485Very LowThe strength of the C-F bond provides high stability against hydrolysis under typical environmental conditions. bluefrogscientific.comresearchgate.net
C-S~305LowThe C-S single bond in thiols is generally stable to hydrolysis.
S-H~370N/A (Acidity is relevant)The S-H bond does not hydrolyze but its acidity (pKa ~10-11) is important for other aqueous phase reactions like oxidation. masterorganicchemistry.com

The thiol group is susceptible to oxidation by various environmental oxidants. This represents a more significant abiotic degradation pathway for this compound than photolysis or hydrolysis. The oxidation can proceed through several stages, yielding different products.

Oxidation to Disulfides: In the presence of mild oxidants or molecular oxygen, especially when catalyzed by metal ions, thiols can be oxidized to form disulfides. researchgate.netresearchgate.net For this compound, this would result in the formation of bis(2-fluoroethyl) disulfide.

Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidants, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and ozone (O₃), can further oxidize the sulfur atom. nih.govyoutube.com This occurs in a stepwise manner:

Thiol (R-SH) is oxidized to a sulfenic acid (R-SOH).

Sulfenic acid is oxidized to a sulfinic acid (R-SO₂H).

Sulfinic acid is oxidized to a sulfonic acid (R-SO₃H).

These oxidized products are generally more water-soluble than the parent thiol. The presence of the electron-withdrawing fluorine atom may influence the rate of these oxidation reactions, but the fundamental pathways remain the same.

Potential for Atmospheric and Aqueous Phase Reactions

Atmospheric Phase: Due to its expected volatility, this compound released into the environment can partition into the atmosphere. The primary degradation process for volatile organic compounds in the troposphere is reaction with the hydroxyl radical (•OH). acs.org The rate of this reaction is a key determinant of the compound's atmospheric lifetime. Based on data for analogous compounds like ethanethiol (B150549), the reaction is expected to be rapid. The reaction likely proceeds via H-atom abstraction from the thiol group, initiating a series of oxidation reactions. acs.orgbohrium.com This process can lead to the formation of sulfur dioxide (SO₂) and other atmospheric aerosols. nih.gov

Table 2: Comparison of Gas-Phase Reaction Rate Constants with Hydroxyl Radical (•OH) at ~298 K
CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
Methane (for comparison)6.4 x 10⁻¹⁵~9.6 years
Ethanethiol3.3 x 10⁻¹¹~8.4 hours
Methanethiol (B179389)3.2 x 10⁻¹¹~8.6 hours
This compound (Estimated)~1-3 x 10⁻¹¹~9-27 hours
Calculated assuming an average global tropospheric •OH concentration of 1 x 10⁶ molecules/cm³.

Aqueous Phase: In aquatic systems, the fate of this compound is governed by chemical oxidation. Dissolved oxygen can slowly oxidize the thiol to its disulfide, a process that can be significantly accelerated by the presence of trace metal ions. researchgate.net Reactions with other aqueous oxidants like hydroxyl radicals (which can be photochemically generated in sunlit surface waters) and ozone (used in water treatment) would lead to the more highly oxidized sulfinic and sulfonic acids. researchgate.netmdpi.com The reaction with ozone is typically rapid for sulfur compounds. mdpi.com The high stability of the C-F bond means that these degradation processes are unlikely to result in the release of fluoride (B91410) ions.

Advanced Analytical Detection in Environmental Matrices (general principles for fluorinated compounds)

Detecting and quantifying trace levels of fluorinated compounds like this compound in complex environmental matrices such as water, soil, and sediment requires highly sensitive and selective analytical methods. mdpi.com While specific methods for this compound are not established, the general principles for analyzing other emerging fluorinated contaminants are applicable. chromatographyonline.com

A typical analytical workflow involves several key steps:

Sample Preparation and Extraction: The goal is to isolate and concentrate the target analyte from the sample matrix. For water samples, solid-phase extraction (SPE) is commonly used. For solid matrices like soil or sediment, solvent extraction followed by a clean-up step is necessary to remove interfering substances.

Chromatographic Separation: Due to the polarity of the thiol group, liquid chromatography (LC) is often the preferred separation technique. nih.govspectroscopyonline.com Gas chromatography (GC) can also be used, potentially after a derivatization step to improve volatility and thermal stability.

Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for detection due to its high selectivity and sensitivity. chromatographyonline.com LC-MS/MS allows for the quantification of polar organic compounds at nanogram-per-liter levels. chromatographyonline.comnih.gov For unknown fluorinated compounds, high-resolution mass spectrometry (HR-MS) can help identify potential transformation products.

Matrix effects, where co-extracted components from the sample suppress or enhance the analyte signal in the mass spectrometer, are a significant challenge in environmental analysis and must be carefully addressed through the use of internal standards and matrix-matched calibration. nih.gov

Considerations for Environmental Persistence and Mobility of Fluorinated Organosulfur Compounds

Persistence: The environmental persistence of a compound is its resistance to degradation. For fluorinated organosulfur compounds, this is a tale of two functionalities. The thiol group is a reactive site for oxidation, suggesting that the sulfur-containing part of the molecule can be transformed. nih.gov However, the carbon-fluorine bond is extremely strong and resistant to both biotic and abiotic degradation, meaning that fluorinated degradation products may persist. bluefrogscientific.comnih.gov The ultimate environmental persistence of this compound is therefore linked to the stability of its fluorinated backbone. Trifluoroacetic acid (TFA), for example, is a known persistent terminal degradation product of many fluorinated chemicals. nih.gov While the degradation of this compound would likely lead to 2-fluoroethanesulfonic acid, the persistence of this and other fluorinated intermediates is a key consideration.

Mobility: The mobility of a compound describes its potential to move through environmental compartments like soil and groundwater. mdpi.com Mobility is influenced by properties such as water solubility, vapor pressure, and sorption to soil organic carbon. researchgate.net

Water Solubility: The polar thiol group would impart a degree of water solubility to this compound, suggesting it could be mobile in groundwater and surface water.

Sorption: Short-chain fluorinated compounds generally exhibit lower sorption to soil and sediment compared to their long-chain counterparts. nih.gov Therefore, this compound is expected to have a relatively high potential for leaching through soil profiles and reaching groundwater.

Volatility: As a low molecular weight compound, it likely possesses sufficient vapor pressure to allow for volatilization from water and soil surfaces, facilitating atmospheric transport.

Future Research Directions and Emerging Opportunities for 2 Fluoroethane 1 Thiol

Exploration of Novel Synthetic Routes and Catalytic Systems

While traditional methods for synthesizing thiols, such as the reaction of 2-fluoroethanol (B46154) with hydrogen sulfide (B99878) under basic conditions, are established, future research could focus on developing more efficient, sustainable, and scalable synthetic strategies. smolecule.com The exploration of novel catalytic systems is a key area of opportunity.

Future research in this area could include:

Catalytic Thiolation: Investigating transition-metal or organocatalyzed reactions for the direct conversion of 2-fluoroethanol or its derivatives to 2-fluoroethane-1-thiol could offer milder reaction conditions and improved selectivity. Thiol-promoted catalytic processes have shown promise in other areas and could be adapted for this purpose. rsc.org

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound could enhance safety, improve reaction control, and facilitate large-scale production.

Enzymatic Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally friendly methods for producing enantiomerically pure forms of this compound if chiral variants were desired.

Fluorination of Thioethers: Investigating late-stage fluorination of pre-formed thioethers containing an ethane (B1197151) backbone could provide alternative synthetic pathways. Recent advances in catalytic fluorination using modern fluorinating agents could be leveraged for this purpose. mdpi.commdpi.com

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Catalyst/Reagent Anticipated Advantages Research Focus
Catalytic ThiolationTransition Metals (e.g., Pd, Ru), OrganocatalystsMilder conditions, higher selectivity, reduced wasteCatalyst screening, reaction optimization
Flow ChemistryMicroreactorsEnhanced safety, scalability, precise controlReactor design, process parameter optimization
Enzymatic SynthesisHydrolases, LyasesHigh selectivity, green chemistryEnzyme discovery and engineering
Late-stage FluorinationElectrophilic/Nucleophilic Fluorinating AgentsAccess to diverse fluoro-thioether analogsDevelopment of selective fluorination methods

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its use in various applications. The interplay between the electron-withdrawing fluorine atom and the nucleophilic thiol group can lead to complex and potentially unique reactivity.

Key areas for future mechanistic studies include:

Nucleophilic Aromatic Substitution (SNAr): The "para-fluoro-thiol reaction" is a known concept where a thiol displaces a fluorine atom on a perfluorinated benzene (B151609) ring. nih.govconsensus.app Detailed mechanistic studies of this compound in similar SNAr reactions could elucidate the role of the fluoroethyl group on reaction kinetics and regioselectivity.

Thiol-Ene and Thiol-Yne "Click" Reactions: Investigating the kinetics and mechanism of the addition of this compound to various alkenes and alkynes will be important for its application in polymer and materials synthesis. researchgate.net Computational and experimental studies could probe the influence of the fluorine atom on the radical or nucleophilic addition pathways.

Oxidative Coupling: While thiols are known to oxidize to disulfides, the presence of fluorine may influence the redox potential and the stability of the resulting disulfide. Mechanistic studies on the controlled oxidation of this compound could lead to new redox-responsive materials.

Coordination Chemistry: Elucidating the coordination behavior of this compound with various metal centers will be fundamental to exploring its potential in catalysis and sensor development.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor reactions involving this compound in real-time is essential for understanding kinetics, optimizing reaction conditions, and ensuring product quality. Future research should focus on the application and development of advanced spectroscopic techniques for this purpose.

Promising spectroscopic approaches include:

In-situ NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy can provide detailed structural and quantitative information during a reaction. The presence of the fluorine atom provides a unique spectroscopic handle (19F NMR) for monitoring the fate of the fluoroethyl moiety. researchgate.netpressbooks.pubuq.edu.au

In-situ Raman and IR Spectroscopy: These techniques can monitor the disappearance of the S-H vibrational band and the appearance of new functional groups, providing real-time kinetic data. Isotope labeling (e.g., S-D) could be used to further enhance the specificity of Raman spectroscopy. rsc.org

Fiber-Optic UV-Vis and Fluorescence Spectroscopy: For reactions involving chromophoric or fluorogenic species, fiber-optic probes can be employed for continuous monitoring. This could be particularly useful in polymerization reactions or in the development of sensors based on this compound. mdpi.com

The following table summarizes the potential applications of various spectroscopic techniques for monitoring reactions of this compound.

Spectroscopic Technique Information Gained Potential Applications
1H, 13C, 19F NMRStructural elucidation, quantitative analysis, reaction kineticsMechanistic studies, process optimization
In-situ Raman/IRVibrational mode changes (e.g., S-H stretch), functional group analysisReal-time monitoring of thiol-ene/yne reactions
UV-Vis/FluorescenceChanges in electronic transitionsMonitoring reactions with chromophores/fluorophores, sensor development

Theoretical Prediction of Undiscovered Reactivity and Properties

Computational chemistry and theoretical modeling offer powerful tools for predicting the properties and reactivity of this compound, guiding experimental efforts and accelerating discovery.

Future theoretical studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate key properties such as bond dissociation energies, pKa values, and reaction energy profiles. nih.govdntb.gov.uamdpi.com These calculations can provide insights into the acidity of the thiol, the stability of radical intermediates, and the feasibility of proposed reaction pathways.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational preferences of this compound and its interactions with solvents, surfaces, or other molecules. This is particularly relevant for understanding its behavior in self-assembled monolayers or as a ligand in coordination complexes.

Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra and the identification of reaction intermediates. rsc.org

Virtual Screening for New Reactions: Theoretical calculations can be used to screen for novel, undiscovered reactions of this compound with a wide range of substrates, identifying promising avenues for experimental exploration.

Design of New Materials Incorporating Fluoroethane-1-thiol Motifs

The unique combination of a thiol group for anchoring or reaction and a fluoroethyl group for modifying surface properties makes this compound an attractive building block for advanced materials.

Emerging opportunities in materials science include:

Self-Assembled Monolayers (SAMs): Thiols are well-known to form ordered monolayers on noble metal surfaces. uh.eduoaepublish.comcd-bioparticles.com SAMs of this compound could create surfaces with tailored wettability, low surface energy, and enhanced chemical stability due to the presence of fluorine. These could find applications in microelectronics, anti-fouling coatings, and biosensors. researchgate.net

Functional Polymers: this compound can be incorporated into polymers either as a monomer or through post-polymerization modification. researchgate.netamazonaws.comresearchgate.net This can be achieved via thiol-ene or thiol-yne "click" chemistry, leading to fluorinated polymers with unique thermal, mechanical, and optical properties. nih.govnih.gov

Nanoparticle Functionalization: The thiol group can act as a robust anchor for attaching this compound to the surface of nanoparticles (e.g., gold, quantum dots). The fluoroethyl tail would then form a protective and functional outer layer, influencing the solubility, stability, and biological interactions of the nanoparticles.

Stimuli-Responsive Materials: The thiol group can be oxidized to form disulfide bonds, which can be cleaved under reducing conditions. This reversible chemistry can be exploited to create stimuli-responsive materials, such as hydrogels or drug delivery systems, where the presence of the fluoroethyl motif could enhance stability and modulate release kinetics.

The table below outlines potential material applications for this compound.

Material Type Method of Incorporation Key Properties Potential Applications
Self-Assembled Monolayers (SAMs)Chemisorption on metal surfacesLow surface energy, hydrophobicity, chemical stabilityAnti-fouling coatings, microelectronics, biosensors
Functional PolymersThiol-ene/yne polymerization, post-polymerization modificationThermal stability, chemical resistance, tailored refractive indexHigh-performance coatings, advanced optical materials
Functionalized NanoparticlesLigand exchange/attachmentEnhanced stability, altered solubility, biocompatibilityBioimaging, drug delivery, catalysis
Stimuli-Responsive MaterialsDisulfide bond formation/cleavageRedox-responsiveness, controlled releaseSmart hydrogels, targeted drug delivery

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-fluoroethane-1-thiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution using fluorinated precursors (e.g., 2-fluoroethyl halides) with thiol nucleophiles. Optimizing solvent polarity (e.g., DMF or THF) and temperature (40–60°C) can enhance reaction rates and minimize side reactions like oxidation of the thiol group. Purification via fractional distillation under inert atmosphere (N₂/Ar) is critical to prevent disulfide formation .

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Safety protocols include:

  • Use of fume hoods and personal protective equipment (PPE) due to volatility and potential respiratory irritancy.
  • Storage in sealed, inert containers to prevent degradation or combustion (flammability hazard).
  • Emergency procedures for spills: neutralization with alkaline solutions (e.g., 10% NaOH) to mitigate thiol odor and reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine environment; shifts typically between −200 to −220 ppm for aliphatic fluorides.
  • GC-MS : Detects purity and volatile byproducts; retention time calibration against fluorinated standards is essential.
  • IR Spectroscopy : Confirms S-H stretch (~2570 cm⁻¹) and C-F bonds (~1100 cm⁻¹). Cross-validate with computational simulations (e.g., DFT) for structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting patterns) may arise from conformational flexibility or solvent interactions. Strategies include:

  • Variable-temperature NMR to probe dynamic effects.
  • Computational modeling (e.g., molecular dynamics) to simulate solvent-dependent conformers.
  • Comparative analysis with structurally analogous compounds (e.g., 2-chloroethane-1-thiol) to isolate electronic vs. steric effects .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?

  • Methodological Answer : Trace disulfides or fluorinated byproducts require:

  • HPLC with UV/Vis detection : Use C18 columns and mobile phases with 0.1% TFA to improve resolution.
  • Calibration curves : Prepare impurity standards (e.g., bis(2-fluoroethyl) disulfide) for quantification.
  • Limitations : Fluorine’s electronegativity may suppress ionization in MS; consider derivatization (e.g., alkylation) to enhance sensitivity .

Q. How does steric and electronic modulation of this compound impact its reactivity in organocatalytic applications?

  • Methodological Answer :

  • Steric Effects : Bulky substituents near the thiol group reduce nucleophilicity; use X-ray crystallography to map steric hindrance.
  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances thiol acidity (lower pKa). Titration with pH meters or UV probes can quantify acidity shifts.
  • Catalytic Screening : Test in model reactions (e.g., Michael additions) under varied conditions (e.g., solvent polarity, base strength) to correlate structure-activity relationships .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating reproducibility in this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to assess variable interactions (e.g., temperature vs. catalyst loading).
  • Control Charts : Monitor batch-to-batch variability in yield and purity.
  • Outlier Detection : Apply Grubbs’ test or Q-test to identify anomalous data points in triplicate runs .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s thermodynamic properties?

  • Methodological Answer :

  • Benchmarking : Compare DFT-calculated Gibbs free energy with calorimetric data (e.g., DSC).
  • Solvent Corrections : Include implicit solvent models (e.g., COSMO-RS) in simulations to account for solvation effects.
  • Error Analysis : Quantify systematic errors (e.g., basis set limitations) and refine models iteratively .

Safety and Compliance

Q. What regulatory frameworks govern the use of this compound in academic research?

  • Methodological Answer : Compliance with GHS (Globally Harmonized System) standards is mandatory. Key requirements:

  • Labeling : Include “Danger” signal word, flame pictogram (GHS02), and hazard statements (e.g., H225: Highly flammable).
  • Documentation : Maintain SDS aligned with EC No 1272/2008 (CLP) and update annually.
  • Waste Disposal : Neutralize with oxidizing agents (e.g., KMnO₄) before disposal to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.